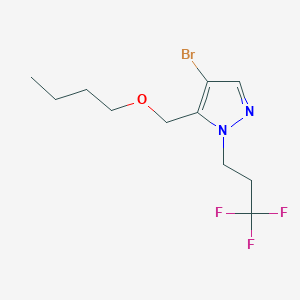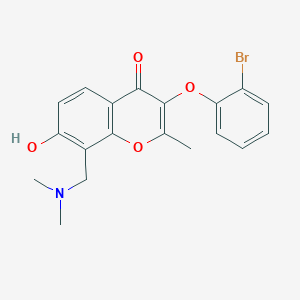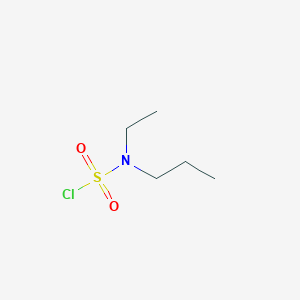
(2R)-4-amino-2-hydroxy-4-oxobutanoic acid
説明
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, catalysts used, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography can be used to determine the structure .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, reactivity, and spectral data. These properties can give insights into how the compound behaves under different conditions .科学的研究の応用
Microbial Synthesis
(2R)-4-amino-2-hydroxy-4-oxobutanoic acid can be produced through microbial synthesis. This process involves the derivation and selection of active microbial producers and the development of their cultivation conditions. The microbial synthesis route is significant for producing this compound on a large scale for various applications .
Biochemical Reagent
This compound has been used as a specific biochemical reagent. It’s particularly useful in the analysis of enzymes such as aconitate hydratase and isocitrate dehydrogenase. Its role as a reagent is crucial for understanding enzyme mechanisms and kinetics .
Disease Prevention and Treatment
There is increasing evidence that (2R)-4-amino-2-hydroxy-4-oxobutanoic acid can be used as a promising substance for the prevention and treatment of certain diseases. This application is based on its biochemical properties and the ability to interact with biological pathways .
Immune System Regulation
The compound plays a role in the immune system, particularly in the regulation of T cells. It can be used to enhance immune regulation by selective stimulation of regulatory T cells, which is crucial for developing therapies for autoimmune diseases .
Metabolic Studies
As an intermediate of the tricarboxylic acid (TCA) cycle, (2R)-4-amino-2-hydroxy-4-oxobutanoic acid is important for metabolic studies. It helps in understanding the metabolic pathways and energy production in aerobic organisms .
Plant Tissue Analysis
This compound accumulates in significant quantities in the tissues of plants from the Crassulacea family. Studying its concentration and role in plant tissues can provide insights into plant metabolism and stress responses .
Synthetic Chemistry
In synthetic chemistry, (2R)-4-amino-2-hydroxy-4-oxobutanoic acid can be used as a starting material and intermediate for the synthesis of various complex molecules. Its versatility in chemical reactions makes it valuable for creating new compounds .
Pharmacological Research
Due to its biological activity, (2R)-4-amino-2-hydroxy-4-oxobutanoic acid is of interest in pharmacological research. It can be used to develop new drugs and therapeutic agents, especially in the context of diseases where metabolic pathways are targeted .
作用機序
Target of Action
The primary target of (2R)-4-amino-2-hydroxy-4-oxobutanoic acid, also known as (2R,6R)-hydroxynorketamine (HNK), is the NMDA receptor on GABAergic interneurons . This receptor plays a crucial role in synaptic plasticity and memory function.
Mode of Action
(2R)-4-amino-2-hydroxy-4-oxobutanoic acid acts by antagonizing the NMDA receptors, leading to disinhibition of afferents to glutamatergic principal neurons and an increase in extracellular glutamate levels . This compound also reduces rapid glutamate release at some synapses .
Biochemical Pathways
The compound affects the glutamatergic system , which is involved in most aspects of normal brain function, including cognition, memory, and learning . The reduction in glutamate release is mediated by a retrograde adenosinergic feedback mechanism .
Pharmacokinetics
As a peptide, (2R)-4-amino-2-hydroxy-4-oxobutanoic acid has unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . It undergoes extensive proteolytic cleavage, resulting in a short plasma half-life .
Result of Action
The molecular and cellular effects of (2R)-4-amino-2-hydroxy-4-oxobutanoic acid’s action include a decrease in presynaptic activity and glutamate release . This leads to changes in neuronal signaling, which may contribute to its rapid antidepressant action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2R)-4-amino-2-hydroxy-4-oxobutanoic acid. For instance, factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R)-4-amino-2-hydroxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-3(7)1-2(6)4(8)9/h2,6H,1H2,(H2,5,7)(H,8,9)/t2-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTYFXMXRFYCHM-UWTATZPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601033690 | |
| Record name | (2R)-4-Amino-2-hydroxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4-amino-2-hydroxy-4-oxobutanoic acid | |
CAS RN |
82310-91-6 | |
| Record name | (2R)-4-Amino-2-hydroxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-methylpropanamide](/img/structure/B2919352.png)
![8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2919354.png)



![4-[5-[2-(Naphthalen-1-ylamino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzamide](/img/structure/B2919361.png)


![2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2919366.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2919372.png)
![N-(1-cyanocyclobutyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2919373.png)
